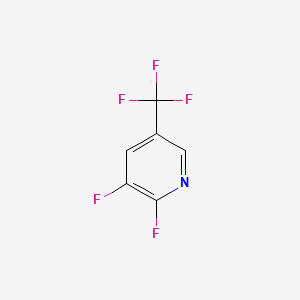

2,3-Difluoro-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2,3-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative, which is a substructure frequently found in pharmaceuticals, agrochemicals, and materials science due to its unique electronic properties. The presence of fluorine atoms significantly affects the chemical reactivity and physical properties of the molecule, making it a valuable compound in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex due to the reactivity of fluorine. One approach to synthesizing ketones from carboxylic acids and aromatic hydrocarbons involves the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent, which can potentially be applied to the synthesis of fluorinated pyridines . Another strategy for synthesizing poly-substituted pyridines, including those with trifluoromethyl groups, involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high yields . Additionally, the synthesis of 2,3-difluoro-5-chloropyridine from trichloropyridine using potassium fluoride indicates the feasibility of introducing fluorine atoms into the pyridine ring under certain conditions .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is influenced by the strong electronegativity of fluorine, which can lead to unique interactions and packing arrangements in the solid state. For example, an X-ray crystallographic study of a related compound, 2,6-dibromo-3,5-difluoro(4-pyridyl)methylphenyl ketone, revealed an unusual solid-state lattice packing arrangement . Such detailed structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, often facilitated by their unique electronic properties. The reactivity can be influenced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which can affect the feasibility of side-chain chlorination and fluorination reactions . The synthesis of complex molecules, such as charge-transfer complexes involving fluorinated pyridines, demonstrates the versatility of these compounds in forming diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-difluoro-5-(trifluoromethyl)pyridine are influenced by the presence of fluorine atoms. Spectroscopic methods, such as FT-IR and NMR, are used to characterize the structure and properties of fluorinated pyridines . The introduction of fluorine can also enhance the non-linear optical (NLO) properties of these compounds, as well as their electronic properties, as indicated by HOMO-LUMO energy analysis . Additionally, the antimicrobial activities and interactions with DNA of fluorinated pyridines have been studied, highlighting their potential biological relevance .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

- Synthesis and Uses in Pesticides: 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the target compound, is widely used in synthesizing pesticides. The paper reviews various synthesis processes and evaluates their efficiency (Lu Xin-xin, 2006).

- Fluorination Process Optimization: Research on 2,3-Difluoro-5-chloropyridine, which is closely related to the target compound, discusses the fluorination process using potassium fluoride and phase transfer catalyst, optimizing reaction conditions (Zhou Hong-feng, 2007).

Spectroscopic and Structural Analysis

- Spectroscopic Characterization: The study of 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to the target, uses spectroscopic techniques like FT-IR and NMR, along with density functional theory (DFT) for structural analysis. The research provides insights into non-linear optical properties and antimicrobial activities (H. Vural & M. Kara, 2017).

- Crystal Structure Analysis: The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, shows a water-bridged hydrogen-bonding network, useful for understanding the structural properties of similar compounds (N. Ye & J. Tanski, 2020).

Pharmaceutical and Biological Relevance

- Potential Antithyroid Drug: 5-Trifluoromethyl-pyridine-2-thione, a compound with structural similarities to the target, shows potential as an antithyroid drug. Its interaction with molecular iodine has been studied, providing insights into its potential medical applications (M. S. Chernov'yants et al., 2011).

- Trifluoromethyl Substituents in Crop Protection: Trifluoromethyl-substituted pyridines, including compounds similar to the target, are significant in crop protection. They have been incorporated into molecules with biological properties, useful in fungicides, herbicides, insecticides, and nematicides (Adam Burriss et al., 2018).

Electronics and Optics

- OLED Applications: Research on Ir(III) complexes using (2,4-difluoro)phenylpyridine, structurally related to the target compound, focuses on blue-emitting emitters in organic light-emitting diodes (OLEDs). The study includes electronic structures, injection and transport properties, and phosphorescence mechanism (Xiao-Na Li et al., 2009).

Wirkmechanismus

Target of Action

2,3-Difluoro-5-(trifluoromethyl)pyridine (DFP) is a heterocyclic compound that is used as an intermediate in the synthesis of various active agrochemical and pharmaceutical ingredients . The primary targets of DFP are pests in the agricultural industry . The compound’s unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .

Mode of Action

It is known that the compound interacts with its targets (pests) in a way that leads to their elimination . The unique characteristics of the pyridine moiety and the fluorine atom in DFP are thought to play a crucial role in this interaction .

Biochemical Pathways

It is known that dfp derivatives have a significant impact on the protection of crops from pests . This suggests that DFP may affect biochemical pathways related to pest survival and proliferation.

Result of Action

The primary result of DFP’s action is the protection of crops from pests . More than 20 new DFP-containing agrochemicals have been introduced to the market, indicating the compound’s effectiveness . In addition, several DFP derivatives are used in the pharmaceutical and veterinary industries, further demonstrating the compound’s versatile applications .

Safety and Hazards

“2,3-Difluoro-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

The future directions for “2,3-Difluoro-5-(trifluoromethyl)pyridine” are promising. It is expected that many novel applications of this compound will be discovered in the future . Its derivatives are important ingredients for the development of many agrochemical and pharmaceutical compounds . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Eigenschaften

IUPAC Name |

2,3-difluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFCGIKPAAZFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540285 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-(trifluoromethyl)pyridine | |

CAS RN |

89402-42-6 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

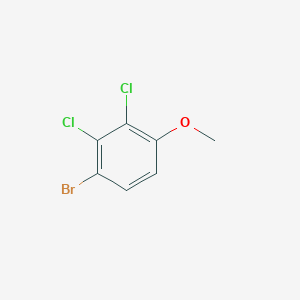

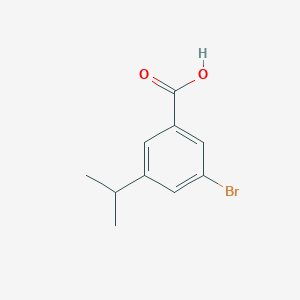

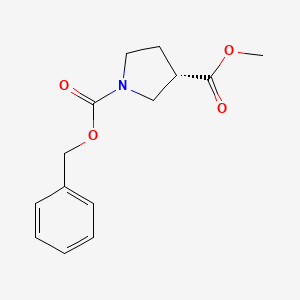

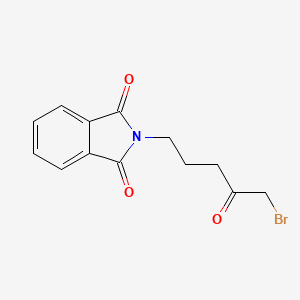

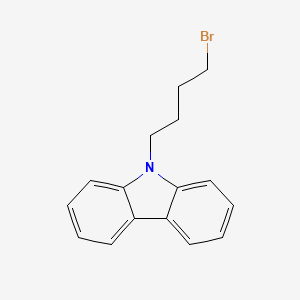

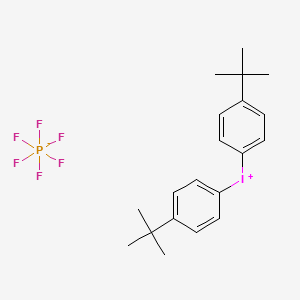

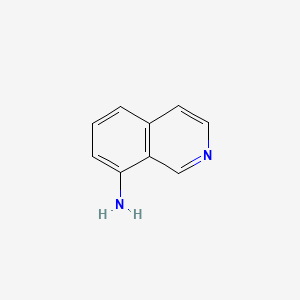

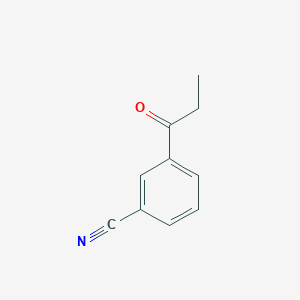

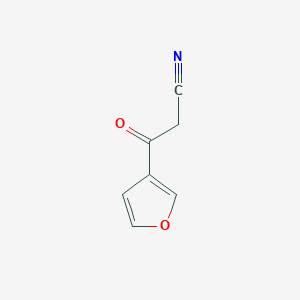

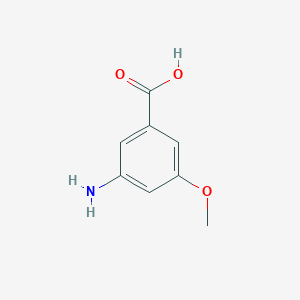

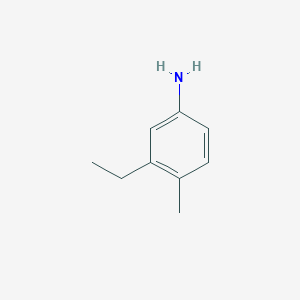

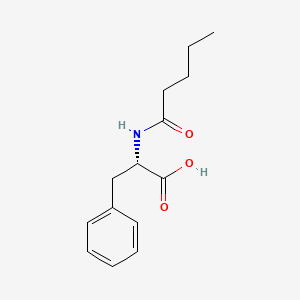

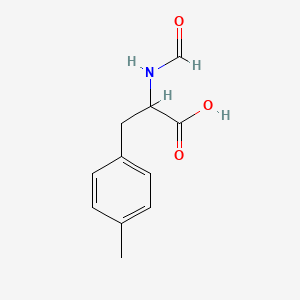

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)